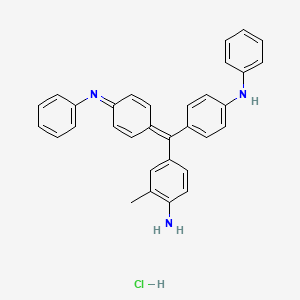
C.I. Solvent Blue 3
描述
C.I. Solvent Blue 3, also known as Victoria Blue B, is a synthetic dye belonging to the triarylmethane group. It is widely used in various industries due to its vibrant blue color and solubility in organic solvents. This compound is commonly used in applications such as ink, plastic, and textile dyeing.
准备方法
Synthetic Routes and Reaction Conditions
C.I. Solvent Blue 3 is synthesized through a series of chemical reactions involving the condensation of dimethylaniline with benzaldehyde, followed by oxidation. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried before being packaged for distribution.
化学反应分析
Types of Reactions
C.I. Solvent Blue 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups, altering the dye’s solubility and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered color properties and solubility profiles.
科学研究应用
C.I. Solvent Blue 3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and spectroscopy.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of colored plastics, inks, and textiles.
作用机制
The mechanism of action of C.I. Solvent Blue 3 involves its ability to absorb light in the visible spectrum, resulting in its characteristic blue color. The dye interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the target molecules, making the dye useful in various applications.
相似化合物的比较
Similar Compounds
C.I. Solvent Blue 5: Another triarylmethane dye with similar applications but different solubility properties.
C.I. Solvent Blue 7: Known for its use in ink formulations with slightly different color properties.
C.I. Solvent Blue 25: A phthalocyanine-based dye with superior lightfastness and stability.
Uniqueness
C.I. Solvent Blue 3 is unique due to its specific shade of blue, solubility in organic solvents, and versatility in various applications. Its ability to undergo multiple chemical reactions and form derivatives further enhances its utility in scientific research and industrial applications.
属性
IUPAC Name |
4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3.ClH/c1-23-22-26(16-21-31(23)33)32(24-12-17-29(18-13-24)34-27-8-4-2-5-9-27)25-14-19-30(20-15-25)35-28-10-6-3-7-11-28;/h2-22,34H,33H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGIACBASLJNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80636149 | |
| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-15-6 | |
| Record name | C.I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(Z)-(4-Anilinophenyl)[(4Z)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-2-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80636149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


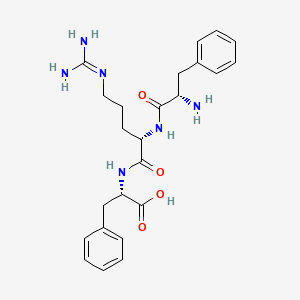
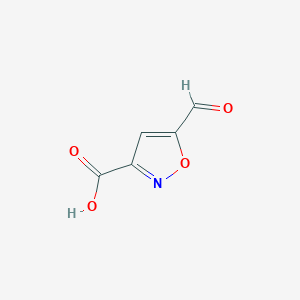
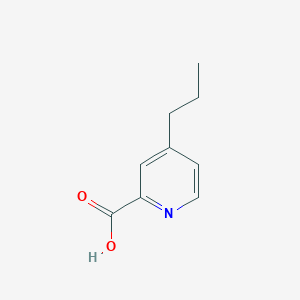
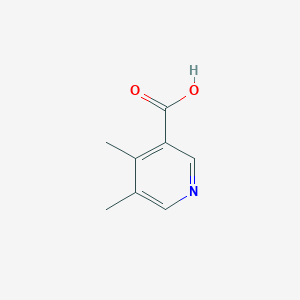
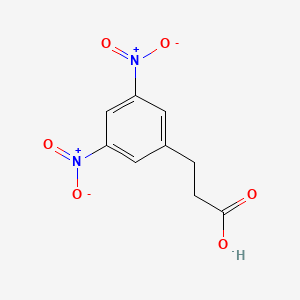
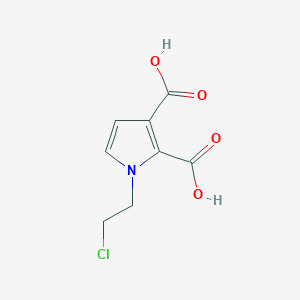
![2-Benzamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B1629543.png)
![2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B1629545.png)

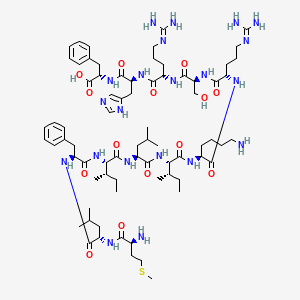
![N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide](/img/structure/B1629552.png)
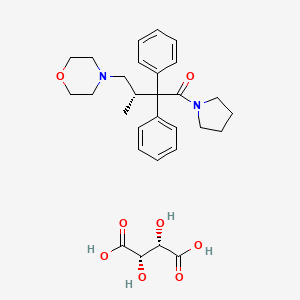
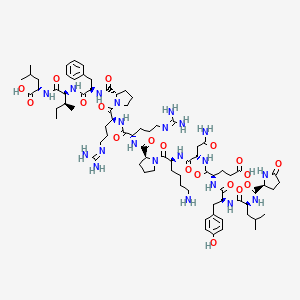
![8-(4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B1629555.png)
